4-Bromo-5-ethyl-2,6-dimethylpyrimidine

Catalog No.
S14079377
CAS No.
M.F
C8H11BrN2
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-ethyl-2,6-dimethylpyrimidine

Product Name

4-Bromo-5-ethyl-2,6-dimethylpyrimidine

IUPAC Name

4-bromo-5-ethyl-2,6-dimethylpyrimidine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C8H11BrN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3

InChI Key

RFUMBHGSKWRCNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Br)C)C

4-Bromo-5-ethyl-2,6-dimethylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with specific substitutions: a bromine atom at the 4-position, an ethyl group at the 5-position, and methyl groups at the 2 and 6-positions. Its molecular formula is C9H10BrNC_9H_{10}BrN and it has a molar mass of approximately 213.09 g/mol. The compound exhibits significant structural diversity due to the presence of both halogen and alkyl substituents, which can influence its chemical reactivity and biological activity.

The chemical reactivity of 4-Bromo-5-ethyl-2,6-dimethylpyrimidine is primarily influenced by the bromine atom, which can undergo nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or thiols under appropriate conditions to form various derivatives. Additionally, the compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom.

Example Reactions:

  • Nucleophilic Substitution: Reaction with an amine to yield an anilinopyrimidine derivative.
  • Electrophilic Substitution: Bromination or alkylation at available positions on the pyrimidine ring.

4-Bromo-5-ethyl-2,6-dimethylpyrimidine has been studied for its potential biological activities. Compounds in the pyrimidine family are known for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific biological effects of this compound may depend on its structural modifications and how they interact with biological targets.

Potential Activities:

  • Antimicrobial properties against certain bacterial strains.
  • Inhibition of specific enzymes relevant in cancer pathways.

The synthesis of 4-Bromo-5-ethyl-2,6-dimethylpyrimidine can be achieved through several methods:

  • Bromination of Ethyl-Substituted Pyrimidines:
    • Starting from 5-ethyl-2,6-dimethylpyrimidine, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation for rapid synthesis under mild conditions has shown promising results for similar pyrimidine derivatives, enhancing yields and reducing reaction times .
  • Multi-Step Synthesis:
    • A more complex route may involve the synthesis of intermediates followed by sequential reactions to introduce the bromine and ethyl groups.

4-Bromo-5-ethyl-2,6-dimethylpyrimidine finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides.
  • Research: Utilized in studies exploring pyrimidine derivatives' biological effects.

Several compounds share structural similarities with 4-Bromo-5-ethyl-2,6-dimethylpyrimidine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-4,6-dimethylpyrimidine157335-97-20.90
2-Amino-5-bromo-4,6-dimethylpyrimidine4214-57-70.90
5-Bromo-2-chloro-4,6-dimethylpyrimidine4786-72-50.83
2-Amino-5-bromo-4-methylpyrimidine17321-93-60.81
3-Bromo-2,6-dimethylpyridin-4-amines33259-24-40.74

Uniqueness

The unique combination of a bromine atom and an ethyl substituent at specific positions distinguishes 4-Bromo-5-ethyl-2,6-dimethylpyrimidine from other similar compounds. This specific arrangement can lead to different chemical reactivity and biological properties compared to its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

214.01056 g/mol

Monoisotopic Mass

214.01056 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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